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molecular formula C7H5BrF3N B1346880 4-Bromo-3-(trifluoromethyl)aniline CAS No. 393-36-2

4-Bromo-3-(trifluoromethyl)aniline

Cat. No. B1346880
M. Wt: 240.02 g/mol
InChI Key: YGNISOAUPSJDJE-UHFFFAOYSA-N
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Patent
US09095590B2

Procedure details

The title compound was prepared by the reaction of 4-bromo-3-(trifluoromethyl)aniline with methanesulfonyl chloride as described in Example 45, Part A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].[CH3:13][S:14](Cl)(=[O:16])=[O:15]>>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][S:14]([CH3:13])(=[O:16])=[O:15])=[CH:4][C:3]=1[C:9]([F:10])([F:11])[F:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)NS(=O)(=O)C)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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